Product packaging for Oxazepam monosodium succinate(Cat. No.:CAS No. 35888-86-9)

Oxazepam monosodium succinate

Cat. No.: B12727621
CAS No.: 35888-86-9
M. Wt: 408.8 g/mol
InChI Key: HLXIPDOKNUEODM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazepam monosodium succinate is a chemical derivative of oxazepam, which is a short-to-intermediate-acting benzodiazepine . The parent compound, oxazepam, is a benzodiazepine that acts as a central nervous system (CNS) depressant by binding to GABA-A receptors in the brain, thereby potentiating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) . This mechanism underlies its research applications in studying anxiety, sedation, and alcohol withdrawal syndromes . Oxazepam is known to be an active metabolite of other benzodiazepines, such as diazepam . A key characteristic of oxazepam is that it is metabolized primarily by direct glucuronidation in the liver, without the formation of active oxidative metabolites, which can be a subject of metabolic pathway studies . The monosodium succinate form of the compound may be of interest in pharmacological research for its physicochemical properties. This product is provided for research purposes to facilitate studies in pharmacology, neurochemistry, and analytical method development. This chemical is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material in accordance with all applicable regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14ClN2NaO5 B12727621 Oxazepam monosodium succinate CAS No. 35888-86-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

35888-86-9

Molecular Formula

C19H14ClN2NaO5

Molecular Weight

408.8 g/mol

IUPAC Name

sodium;4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoate

InChI

InChI=1S/C19H15ClN2O5.Na/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);/q;+1/p-1

InChI Key

HLXIPDOKNUEODM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)[O-].[Na+]

Related CAS

4700-56-5 (Parent)

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Oxazepam Monosodium Succinate

Strategies for Succinate (B1194679) Ester Formation

The formation of a succinate ester at the 3-hydroxyl group of oxazepam is a key step in the synthesis of oxazepam monosodium succinate. This transformation can be achieved through several established esterification methods. A common and effective approach involves the reaction of oxazepam with succinic anhydride (B1165640). This reaction is typically conducted in the presence of a base to facilitate the nucleophilic attack of the hydroxyl group on the anhydride. The choice of solvent and base is critical to optimize the reaction yield and minimize side products. The initial product of this reaction is oxazepam hemisuccinate, which can then be converted to the monosodium salt by treatment with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate.

Another versatile method for succinate ester formation is the use of succinyl chloride. This reagent is more reactive than succinic anhydride and may allow for the reaction to proceed under milder conditions. However, its higher reactivity also necessitates careful control of the reaction to prevent unwanted side reactions. The reaction with succinyl chloride would also yield the hemisuccinate, which is then neutralized to the monosodium salt.

The reaction conditions for these transformations are crucial for achieving high yields and purity. The selection of an appropriate solvent, such as dichloromethane (B109758) or tetrahydrofuran, and a suitable base, like triethylamine (B128534) or pyridine, can significantly influence the outcome of the synthesis. The table below summarizes potential reaction conditions for the synthesis of oxazepam hemisuccinate, the precursor to this compound.

ReagentBaseSolventTemperature (°C)Reaction Time (h)
Succinic anhydrideTriethylamineDichloromethane25-404-8
Succinic anhydridePyridineTetrahydrofuran25-506-12
Succinyl chlorideTriethylamineDichloromethane0-252-4

Synthesis of Related Benzodiazepine (B76468) Derivatives and Conjugates

The succinate moiety in this compound provides a versatile handle for the synthesis of various derivatives and conjugates. The carboxylic acid group of the succinate can be activated to form amide or ester linkages with other molecules of interest. This strategy has been employed to create conjugates designed for specific biological applications. For instance, the neurotransmitter dopamine (B1211576) has been covalently linked to oxazepam through a succinic spacer to potentially improve its delivery to the brain. researchgate.net

The synthesis of such conjugates typically involves a two-step process. First, oxazepam is reacted with succinic anhydride to form oxazepam hemisuccinate. The carboxylic acid of the hemisuccinate is then activated, for example, using a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate amide bond formation with an amine-containing molecule. This approach allows for the modular synthesis of a wide range of benzodiazepine derivatives.

The general synthetic scheme for the preparation of an oxazepam-succinate-amide conjugate can be outlined as follows:

Esterification: Oxazepam is reacted with succinic anhydride to yield oxazepam hemisuccinate.

Activation: The carboxylic acid of oxazepam hemisuccinate is activated.

Coupling: The activated species is reacted with a primary or secondary amine to form the desired amide conjugate.

This methodology is not limited to amine-containing molecules; alcohols can also be coupled to the activated succinate to form ester conjugates. The versatility of this approach opens up possibilities for creating a diverse library of oxazepam derivatives with potentially novel pharmacological profiles. nih.gov

Optimization of Stereoselective Synthetic Pathways

Oxazepam possesses a chiral center at the C3 position of the benzodiazepine ring, and therefore exists as a pair of enantiomers, (R)- and (S)-oxazepam. mdpi.com The biological activity and metabolic fate of these enantiomers can differ significantly. mdpi.com Consequently, the development of stereoselective synthetic pathways to access enantiomerically pure this compound is of considerable importance.

One strategy for achieving stereoselectivity is to start with an enantiomerically pure precursor of oxazepam. If a stereoselective synthesis of (R)- or (S)-oxazepam is available, the subsequent esterification with succinic anhydride will proceed with retention of configuration at the C3 position, yielding the corresponding enantiomerically pure oxazepam hemisuccinate.

Alternatively, enzymatic resolution can be employed to separate the enantiomers of oxazepam or its succinate derivative. Certain enzymes, such as lipases, can exhibit high stereoselectivity in the hydrolysis or formation of esters. For instance, a racemic mixture of oxazepam could be subjected to an enzymatic acylation with a succinate donor, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The in vitro hydrolysis of oxazepam succinate half-ester has been shown to be catalyzed by a stereospecific soluble esterase, highlighting the potential for enzymatic approaches in this context. nih.gov

Computational studies have investigated the mechanism of racemization of oxazepam in aqueous solution, suggesting that ring-chain tautomerism is the most likely pathway. rsc.orgx-mol.net Understanding the factors that influence the rate of racemization is crucial for maintaining the stereochemical integrity of the desired enantiomer during synthesis and storage. The optimization of stereoselective pathways requires careful consideration of reaction conditions to minimize racemization.

The following table outlines potential strategies for the stereoselective synthesis of oxazepam succinate derivatives.

StrategyDescriptionKey Considerations
Chiral Starting Material Synthesis begins with enantiomerically pure (R)- or (S)-oxazepam.Availability of a reliable stereoselective synthesis of the starting material.
Enzymatic Resolution A racemic mixture is resolved using a stereoselective enzyme.Selection of an appropriate enzyme and optimization of reaction conditions (pH, temperature, solvent).
Diastereomeric Crystallization The racemic succinate is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization.Identification of a suitable and cost-effective resolving agent.

Stereochemical Characterization and Enantiomeric Studies of Oxazepam Monosodium Succinate and Its Active Moiety

Separation and Analysis of Optical Isomers of Oxazepam Succinate (B1194679) Half Esters

The separation of the enantiomers of 3-hydroxybenzodiazepines, including oxazepam and its esters, is challenging due to the potential for spontaneous chiral inversion in polar solvents. researchgate.net To overcome this, methods have been developed to achieve stable and reproducible separation, which is crucial for studying the properties of individual stereoisomers.

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for resolving these racemic mixtures. Specifically, cyclodextrin-based CSPs have proven effective. For instance, a Cyclobond I-2000 RSP column, which is based on β-cyclodextrin, can be used. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavity, leading to different retention times.

To prevent on-column racemization, chromatographic conditions are carefully controlled, often involving low temperatures. An effective separation of oxazepam enantiomers has been achieved at 12°C using a reversed-phase mobile phase consisting of acetonitrile (B52724) and a triethylamine (B128534) acetate (B1210297) buffer. researchgate.net Under these conditions, a high peak resolution can be obtained, indicating a clear separation of the (+) and (-) enantiomers. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents like methylated β-cyclodextrins (e.g., DIMEB), also serves as a tool for the analysis and enantiodiscrimination of oxazepam hemisuccinate enantiomers without causing hydrolysis. nih.gov

Below is a table summarizing typical HPLC conditions for the enantiomeric separation of oxazepam.

ParameterCondition
Column Chiral Cyclobond I-2000 RSP
Mobile Phase Acetonitrile in 1% Triethylamine Acetate (TEAA) Buffer
Flow Rate 0.4 ml/min
Temperature 12°C
Detection Photodiode-array at 230 nm
Peak Resolution (Rs) 3.2

This data is based on the separation of the active moiety, oxazepam, under conditions designed to prevent racemization, which are applicable to its ester derivatives. researchgate.net

Investigation of Stereoselectivity in Prodrug Hydrolysis

Oxazepam monosodium succinate is a prodrug, designed to be hydrolyzed in the body to release the active oxazepam molecule. The hydrolysis of this succinate half-ester can be mediated by esterase enzymes. Investigations into this process have revealed that the hydrolysis can be stereospecific.

Research has demonstrated that soluble esterases from various animal species can hydrolyze the oxazepam succinate half-ester in a stereospecific manner. scilit.com This means that one enantiomer of the prodrug is converted to oxazepam at a different rate than its mirror-image counterpart. Similar stereospecificity has been observed with other ester prodrugs of oxazepam, such as oxazepam acetate. scilit.com

The stereoselectivity of esterases is a critical factor, as it can lead to different in vivo concentrations of the active (S)-oxazepam and the less active (R)-oxazepam, even when a racemic mixture of the prodrug is administered. The (S)-enantiomer of oxazepam has been reported to be 100- to 200-fold more affine to its binding site compared to the (R)-enantiomer. nih.gov

The table below illustrates the concept of stereoselective hydrolysis.

EnantiomerRelative Rate of HydrolysisResulting Active Moiety
(R)-Oxazepam Succinate k_R(R)-Oxazepam
(S)-Oxazepam Succinate k_S(S)-Oxazepam

In a stereoselective reaction, the rate constants k_R and k_S would be unequal (k_R ≠ k_S).

Theoretical Studies on Racemization Mechanisms in 1,4-Benzodiazepines

Oxazepam, the active moiety of the succinate prodrug, is known to undergo racemization in aqueous solutions, meaning it can convert between its (S) and (R) forms until an equal mixture is achieved. rsc.org Understanding the mechanism of this racemization is essential for predicting its stereochemical stability. Several potential mechanisms have been proposed and investigated through high-level quantum-chemical models, such as Density Functional Theory (DFT). nih.govrsc.org

The four primary mechanisms considered are:

C3–H/H exchange: Involves the deprotonation and subsequent reprotonation at the chiral C3 carbon. rsc.org

Keto-enol tautomerization: A shift between the ketone form and an enol intermediate. rsc.org

Solvolytic identity reaction: Proposed to occur in acidic media, involving protonation of the C3-hydroxyl group, elimination of water to form a carbocation, and subsequent rehydration. rsc.org

Ring-chain tautomerism: An intramolecular process that involves the opening of the seven-membered benzodiazepine (B76468) ring to form an achiral aldehyde intermediate, which then closes to yield either enantiomer. rsc.org

This ring-opening mechanism is also suggested to be operative for other 1,4-benzodiazepines that possess a hydroxyl group at the C3 position, such as lorazepam and temazepam. rsc.org

A comparison of the proposed mechanisms is provided below.

MechanismDescriptionConsistency with Experimental Data
C3–H/H Exchange Deprotonation/reprotonation at the chiral center.Poor
Keto-enol Tautomerization Interconversion via an enol form.Poor
Solvolytic Identity Reaction Water elimination/addition via a carbocation.Poor
Ring-Chain Tautomerism Reversible ring opening to an achiral aldehyde intermediate.Good (Fits energy barrier and pH profile)

Molecular and Cellular Mechanistic Investigations of Oxazepam Active Moiety

Elucidation of Gamma-Aminobutyric Acid (GABA) Neurotransmitter System Modulation

The therapeutic effects of oxazepam are primarily mediated through its interaction with the Gamma-Aminobutyric Acid (GABA) neurotransmitter system. patsnap.com GABA is the principal inhibitory neurotransmitter in the mammalian CNS, responsible for reducing neuronal excitability and producing a calming effect on the brain. nih.gov Oxazepam does not act as a direct agonist at the GABA receptor; instead, it functions as a positive allosteric modulator of the GABA-A receptor. nih.govwikipedia.org This means it enhances the natural, inhibitory effects of GABA. drugbank.com By augmenting GABAergic neurotransmission, oxazepam effectively dampens the activity of neural circuits, which is the foundation of its anxiolytic and sedative properties. patsnap.comresearchgate.net

Detailed Analysis of GABA-A Receptor Binding and Allosteric Modulation

Oxazepam binds to a specific site on the GABA-A receptor, which is distinct from the binding site for GABA itself. wikipedia.orgnih.gov The GABA-A receptor is a pentameric ligand-gated ion channel, composed of five glycoprotein (B1211001) subunits that form a central chloride-selective ion pore. nih.govpatsnap.com The most common configuration includes two alpha (α), two beta (β), and one gamma (γ) subunit. nih.gov

The binding site for benzodiazepines, including oxazepam, is located at the interface between the α and γ subunits. drugbank.comnih.gov When oxazepam binds to this allosteric site, it induces a conformational change in the GABA-A receptor. nih.gov This structural alteration increases the receptor's affinity for the GABA neurotransmitter. patsnap.comresearchgate.net Consequently, GABA binds more effectively to its own site on the receptor, leading to a more potent inhibitory signal. drugbank.com Benzodiazepines are considered positive allosteric modulators (PAMs) because they enhance the receptor's response to the endogenous agonist (GABA) without directly activating the receptor themselves. drugbank.comwikipedia.org

PropertyDescriptionSource(s)
Target Receptor GABA-A Receptor patsnap.comdrugbank.com
Binding Site Benzodiazepine (B76468) site at the α-γ subunit interface drugbank.comnih.gov
Modulation Type Positive Allosteric Modulator (PAM) nih.govwikipedia.org
Primary Effect Increases the GABA-A receptor's affinity for GABA patsnap.comresearchgate.net
Result Potentiation of GABA's inhibitory effect drugbank.com

Ion Channel Gating and Chloride Ion Influx Dynamics

The binding of GABA to the GABA-A receptor triggers the opening of the integral chloride ion (Cl⁻) channel. patsnap.com The subsequent influx of negatively charged chloride ions into the neuron causes hyperpolarization of the neuronal membrane. patsnap.comyoutube.com This hyperpolarized state makes the neuron less responsive to excitatory stimuli, as a greater excitatory potential is required to reach the threshold for firing an action potential. patsnap.com

Preclinical Studies on Central Nervous System Excitability Dampening

Preclinical research has consistently demonstrated oxazepam's ability to dampen CNS excitability. This effect is a direct consequence of its potentiation of GABAergic inhibition. patsnap.com Studies have shown that oxazepam can mitigate symptoms of neuronal hyperexcitability, such as those observed during alcohol withdrawal. patsnap.com

Further investigations using electroencephalography (EEG) have provided quantitative evidence of oxazepam's impact on brain activity. In a placebo-controlled study involving healthy male subjects, oxazepam was shown to dose-dependently alter various event-related potentials (ERPs) and EEG frequency bands, which are indicative of reduced central nervous system arousal and processing. nih.gov The drug specifically reduced the amplitudes of several ERP waves and decreased power in certain alpha and theta EEG bands, correlating with its sedative and performance-impairing effects. nih.gov These findings provide objective, preclinical evidence of its capacity to dampen CNS excitability.

Study ParameterFinding with Oxazepam AdministrationImplicationSource(s)
Event-Related Potentials (ERPs) Dose-dependent reduction in the amplitudes of P1, N1, P2N2, and P3 wavesImpairment of central stimulus processing and discrimination nih.gov
EEG Frequency Bands Decrease in power in theta and alpha 1 (8-10 Hz) bandsReduction in CNS arousal and alertness nih.gov
Vigilance Performance Dose-dependent impairment in accuracy and response speedDampening of CNS excitability leading to reduced performance nih.gov

Comparative Preclinical Metabolic Pathways and Disposition of Oxazepam Monosodium Succinate

Enzymatic Hydrolysis Kinetics of the Succinate (B1194679) Moiety in Non-Human Biological Systems

Oxazepam monosodium succinate is a prodrug that requires enzymatic hydrolysis to release the pharmacologically active moiety, oxazepam. In preclinical animal models, this bioconversion is carried out by esterase enzymes. In vitro studies have demonstrated that the hydrolysis of the oxazepam succinate half-ester is mediated by a stereospecific soluble esterase found in various tissues across different animal species. nih.govnih.gov

Research has shown that the rate of hydrolysis can differ between the optical isomers of the succinate half-ester. The liver is a primary site for this enzymatic activity, and studies have confirmed that liver preparations hydrolyze the (+) form of oxazepam succinate half-ester more readily than the (-) form. nih.gov This stereoselective hydrolysis is significant as it influences the rate at which the active oxazepam is made available systemically. The enzymatic activity has been investigated in tissues from several species, including rats, mice, and guinea pigs, with kinetics varying between them. nih.govnih.gov

Biotransformation Pathways of Oxazepam (Post-Hydrolysis) in Animal Models

Following the hydrolysis of the succinate group, oxazepam undergoes further metabolism. Unlike many other benzodiazepines that are metabolized through oxidative pathways via cytochrome P450 enzymes, oxazepam's primary route of biotransformation is direct conjugation. droracle.ainih.govdroracle.ai

The principal metabolic pathway for oxazepam in animal models is glucuronidation. droracle.ai This Phase II conjugation reaction occurs at the 3-hydroxyl group of the oxazepam molecule. droracle.ainih.gov The process involves the covalent attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which significantly increases the water solubility of the compound, facilitating its excretion. droracle.ainih.gov

Since oxazepam possesses a chiral center at the C3 position, this conjugation results in the formation of two stable, diastereomeric glucuronides: (R)-oxazepam glucuronide and (S)-oxazepam glucuronide. droracle.ainih.govdroracle.ai These glucuronide conjugates are the major, inactive metabolites of oxazepam identified in preclinical species. droracle.ainih.gov

The glucuronidation of oxazepam is stereoselective, with specific UGT isoenzymes showing preference for either the (R)- or (S)-enantiomer. researchgate.netmdpi.com This enzymatic specificity leads to different rates of formation for the two diastereomeric glucuronides.

(S)-oxazepam is primarily metabolized by UGT2B15 , with a minor contribution from UGT2B7 . researchgate.netmdpi.com

(R)-oxazepam glucuronidation is catalyzed by both UGT1A9 and UGT2B7 . researchgate.netmdpi.com

Notably, UGT2B7 is capable of conjugating both the (R)- and (S)-isomers, whereas UGT1A9 and UGT2B15 are more stereoselective for their respective enantiomers. mdpi.com

Table 1: UGT Isoenzymes Involved in Stereoselective Glucuronidation of Oxazepam
Oxazepam EnantiomerPrimary UGT Isoenzyme(s)Reference
(S)-OxazepamUGT2B15, UGT2B7 (minor) researchgate.net, mdpi.com
(R)-OxazepamUGT1A9, UGT2B7 researchgate.net, mdpi.com

While glucuronidation is the predominant pathway, oxidative metabolism of oxazepam has been observed in preclinical species, particularly in rats and mice. nih.govnih.gov Studies using liver microsomes from F344 rats and B6C3F1 mice have identified several oxidative metabolites. nih.gov

The major oxidative metabolite found in all species examined (rat, mouse) was 6-chloro-4-phenyl-2(1H)-quinazolinecarboxylic acid . nih.gov Additionally, rat microsomes were found to produce 4'-hydroxyoxazepam and an oxazepam-dihydrodiol . nih.gov The formation of these metabolites suggests an alternative, minor pathway for oxazepam biotransformation. Furthermore, in F344 rats, sulfate (B86663) conjugation was identified as a major route of metabolism alongside oxidative pathways. nih.gov

Interspecies Differences in Oxazepam Metabolism and Elimination Routes in Preclinical Models

Significant interspecies differences have been reported in the metabolism and elimination of oxazepam, particularly concerning stereoselective glucuronidation and the primary routes of excretion. nih.govnih.gov

The relative amounts of the diastereomeric glucuronides vary considerably among species. nih.gov For instance, in rhesus monkeys, the (R)-glucuronide isomer is found in higher concentrations in plasma and urine. nih.gov Conversely, in dogs, more of the (S)-glucuronide isomer is present. nih.gov In miniature swine, the amounts of the two diastereoisomers are approximately equal, while in rabbits, the (S)-isomer is predominant in urine. nih.gov These differences are also reflected in in vitro studies using liver homogenates from various species. nih.gov

Development and Validation of Advanced Analytical Methods for Oxazepam Monosodium Succinate and Its Metabolites

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the precise identification and quantification of oxazepam and its related compounds from various matrices. saspublishers.com Its application is crucial for polar and thermally unstable compounds like benzodiazepines, offering high resolution and sensitivity. saspublishers.com Methodologies are typically developed to ensure separation from potential impurities, degradation products, and metabolites.

Reversed-Phase HPLC for Compound Separation and Quantification

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of oxazepam. researchgate.net This technique employs a non-polar stationary phase, typically a C8 or C18 column, and a polar mobile phase. nih.govresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A variety of mobile phase compositions have been successfully utilized for the separation of oxazepam. These often consist of a mixture of an aqueous buffer (such as potassium phosphate) and organic modifiers like methanol (B129727) or acetonitrile (B52724). saspublishers.comnih.govjyoungpharm.org The ratio of these components is optimized to achieve the best peak resolution and shorter retention times. saspublishers.com For instance, one method utilized a mobile phase of methanol-water-acetic acid (60:40:1) with a C18 reverse-phase column for effective separation. nih.gov Another approach used a mobile phase consisting of a mixture of 0.005 M KH2PO4, methanol, and acetonitrile (70:05:25% v/v/v). jyoungpharm.org Detection is commonly performed using an ultraviolet (UV) or diode array detector (DAD), with wavelengths typically set around 254 nm or 240 nm. saspublishers.comnih.govresearchgate.net

Table 1: Example RP-HPLC Chromatographic Conditions for Oxazepam Analysis

ParameterCondition 1Condition 2
Stationary Phase C18 Reverse-Phase Column nih.govInertsil C-18 ODS-3V (25cm×4.6 mm, 5µm) pharmacophorejournal.com
Mobile Phase Methanol-Water-Acetic Acid (60:40:1) nih.gov(A)- 0.1 % NH4OH in water with glacial acetic acid, (B)- acetonitrile water pharmacophorejournal.com
Flow Rate 1.0 mL/min saspublishers.compharmacophorejournal.com1.0 mL/min saspublishers.compharmacophorejournal.com
Detection UV at 254 nm saspublishers.comnih.govUV at 256 nm pharmacophorejournal.com
Column Temperature Ambient jyoungpharm.org35°C pharmacophorejournal.com

Stability-Indicating Methods for Degradation Products

Stability-indicating analytical methods are essential to ensure that the quantification of the active pharmaceutical ingredient (API) is not affected by the presence of its degradation products. These methods are validated by subjecting the drug substance to forced degradation under various stress conditions as prescribed by the International Conference on Harmonization (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. jyoungpharm.orgnih.gov

For oxazepam, studies have shown that it is susceptible to degradation, particularly under acidic and basic conditions. nih.govresearchgate.net A stability-indicating HPLC assay can effectively separate intact oxazepam from all its degradation products. nih.gov Acid or base treatment can lead to the formation of degradation products such as 6-chloro-4-phenyl-2-quinazolinecarboxaldehyde and 2-amino-5-chlorobenzophenone. nih.gov Acidic conditions may also yield 2'-benzoyl-4'-chloroglyoxanilide and 6-chloro-4-phenyl-2(1H)-quinazolinone. nih.gov The developed HPLC methods demonstrate good resolution between the analyte peak and the peaks of these degradation products, confirming the stability-indicating power of the assay. jyoungpharm.org Such methods can detect degradation products at levels as low as 0.1%. nih.gov

Application of Liquid-Liquid Extraction for Biological Matrices

To analyze oxazepam monosodium succinate (B1194679) and its metabolites in biological matrices such as blood, plasma, or urine, a sample pre-treatment step is necessary to remove interfering endogenous components. nih.govresearchgate.net Liquid-liquid extraction (LLE) is a conventional and effective method for this purpose, based on the differential solubility of the target analytes in two immiscible liquid phases. nih.gov

In a typical LLE procedure, the biological sample is buffered to an appropriate pH, and an immiscible organic solvent is added. scielo.br Common extraction solvents for benzodiazepines include ethyl acetate (B1210297), 1-chlorobutane, and mixtures like n-hexane-ethyl acetate or chloroform-isopropanol. nih.gov The mixture is agitated to facilitate the transfer of the analyte from the aqueous sample to the organic phase. After phase separation, the organic layer containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for HPLC analysis. biotage.co.jp

Modern variations of LLE, such as supported liquid extraction (SLE) and dispersive liquid-liquid microextraction (DLLME), offer higher throughput and efficiency. nih.govbiotage.co.jp SLE utilizes an inert solid support (diatomaceous earth) onto which the aqueous sample is absorbed, and the analyte is then eluted with a water-immiscible organic solvent. biotage.co.jp DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that enhances the extraction surface area. scielo.br These techniques have shown high recovery rates for oxazepam, often ranging from 84% to over 90%. nih.govscielo.br

Spectrophotometric Techniques

UV-Vis spectrophotometry offers a simpler and more accessible alternative to chromatography for the quantification of oxazepam in certain applications. However, direct spectrophotometry can be limited by interference from excipients or other compounds in the sample matrix. rsc.org

Fourth-Derivative Spectrophotometry for Interference Elimination

Derivative spectrophotometry is an advanced technique used to enhance the resolution of overlapping spectral bands and to eliminate background interference from sample matrices. rsc.orgfarmaciajournal.com By calculating the fourth derivative of the absorption spectrum, subtle spectral features are amplified, allowing for the precise quantification of a target analyte even in the presence of interfering substances. rsc.org

This method has been successfully applied to the determination of oxazepam in pharmaceutical dosage forms, distinguishing the intact drug from its hydrolytic degradation products. rsc.org The simultaneous determination of oxazepam in the presence of other compounds has also been achieved using the zero-crossing method in first-order derivative spectrophotometry. nih.gov For instance, a method for determining diazepam in human plasma used the fourth derivative of the UV spectrum, integrating the area of the peak between 306 and 333 nm, a region where the derivative signal is dependent on the drug concentration. farmaciajournal.com This approach avoids the need for prior chemical separation, making it a rapid and efficient analytical tool. farmaciajournal.com

Method Validation Parameters for Research Applications

The validation of any analytical method is crucial to demonstrate that it is suitable for its intended purpose. dastmardi.irresearchgate.net For research applications, key validation parameters include specificity, linearity, precision, accuracy, and detection/quantification limits, as outlined by ICH guidelines. pharmacophorejournal.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net In HPLC, specificity is demonstrated by achieving good resolution between the oxazepam peak and other potential peaks, and by assessing peak purity using a DAD. pharmacophorejournal.com

Linearity: Linearity demonstrates the proportional relationship between the analytical response and the concentration of the analyte over a given range. researchgate.net For oxazepam, linearity is typically established by analyzing a series of standards at different concentrations and obtaining a correlation coefficient (r²) value close to 1.000. saspublishers.comjyoungpharm.org

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. dastmardi.ir It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD). jyoungpharm.org For oxazepam assays, %RSD values are typically required to be below 2%. nih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by performing recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and the recovery percentage is calculated. rsc.org Recoveries for oxazepam are generally expected to be within 98-102%. rsc.org

Detection and Quantification Limits (LOD & LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. tbzmed.ac.ir The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. jyoungpharm.orgtbzmed.ac.ir These are critical for the analysis of trace amounts of the drug or its metabolites.

Table 2: Typical Validation Parameters for Oxazepam Analytical Methods

ParameterHPLC MethodDerivative Spectrophotometry
Linearity Range 1-1000 µg/mL jyoungpharm.org7.1 x 10⁻⁸ to 8.0 x 10⁻⁵ mol/L nih.gov
Correlation Coefficient (r or r²) > 0.999 saspublishers.comjyoungpharm.orgNot specified, but good linearity reported nih.gov
Accuracy (% Recovery) 101.4 ± 1.8% rsc.org101.0 ± 2.7% rsc.org
Precision (%RSD) < 1.0% jyoungpharm.org0.2% nih.gov
LOD 0.1 µg/mL jyoungpharm.orgNot specified
LOQ 0.3 µg/mL jyoungpharm.orgNot specified

Structure Activity Relationship Sar Analysis and Molecular Design of Oxazepam and Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ucl.ac.uk For benzodiazepines, QSAR models are developed to predict their binding affinity to the GABA-A receptor based on various molecular descriptors.

A typical QSAR study involves the following steps:

Data Set Selection: A series of benzodiazepine (B76468) analogs with experimentally determined binding affinities (e.g., Ki or IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (e.g., logP), and topological features. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. academicjournals.org

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques, such as cross-validation and external validation with a test set of compounds not used in the model development. nih.gov

For benzodiazepines, 2D-QSAR and 3D-QSAR approaches have been employed. 2D-QSAR models use descriptors derived from the two-dimensional representation of the molecule. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional conformation of the molecules and the spatial distribution of their properties. nih.govsid.ir These models can provide contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity, thus guiding the design of new, more potent analogs. mdpi.com

A successful QSAR model for benzodiazepines might reveal, for instance, that higher receptor affinity is correlated with increased hydrophobicity in a specific region of the molecule and the presence of an electronegative group at another position. nih.gov

| Quantum Chemical | Electron density, Electrostatic potential | Provide detailed information about the electronic distribution and reactivity. nih.gov |

Identification of Key Structural Features for Benzodiazepine Receptor Affinity

The binding of benzodiazepines to their specific site on the GABA-A receptor is governed by a set of key structural features. The classical 1,4-benzodiazepine (B1214927) scaffold, to which oxazepam belongs, has been extensively studied to identify these crucial elements.

The core structure required for significant affinity includes the fused benzene (B151609) and diazepine (B8756704) rings. researchgate.net Specific positions on this scaffold are critical for interaction with the receptor:

Ring A (Benzene Ring): An aromatic or heteroaromatic ring is essential. An electronegative substituent at the 7-position, such as a chlorine atom as seen in oxazepam, is crucial for high affinity. Substitution at positions 6, 8, or 9 generally leads to a decrease in activity.

Position 2: A carbonyl group at the 2-position is a key feature for high-affinity binding. This group likely acts as a hydrogen bond acceptor in the receptor pocket.

Position 3: The presence of a hydroxyl group at the 3-position, as in oxazepam, can influence the metabolic profile and duration of action. While not strictly essential for binding, modifications at this position can modulate the pharmacological properties.

Position 5: A phenyl ring at the 5-position is a common feature of high-affinity benzodiazepines. This aromatic ring is thought to engage in hydrophobic or π-stacking interactions within the receptor. Substituents on this phenyl ring can affect affinity and selectivity.

N1-Position: Substitution at the N1-position is tolerated, and small alkyl groups can be present without significantly diminishing affinity.

These structural requirements suggest a specific orientation of the benzodiazepine molecule within the binding pocket of the GABA-A receptor, allowing for optimal interactions with key amino acid residues.

Influence of Substituents on Pharmacological Potency and Selectivity (in preclinical studies)

The potency and selectivity of benzodiazepines for different subtypes of the GABA-A receptor can be modulated by altering the substituents on the core scaffold. Preclinical studies involving radioligand binding assays have provided valuable data on how specific structural modifications impact receptor affinity (Ki values). A lower Ki value indicates a higher binding affinity.

Influence of Substituents at Position 7:

As a general rule, an electron-withdrawing group at the 7-position enhances the anxiolytic and anticonvulsant activity. The order of potency is typically NO₂ > CF₃ > Br > Cl > F > H.

Influence of Substituents on the 5-Phenyl Ring:

Substituents on the C5-phenyl ring can also influence activity. Halogen substitution at the ortho (2') or di-ortho (2', 6') positions of the phenyl ring often increases potency. In contrast, substitution at the para (4') position tends to decrease activity.

Influence of Substituents at the N1-Position:

Small alkyl substituents at the N1-position are generally well-tolerated. For instance, the N-methyl analog of oxazepam is temazepam, which also exhibits significant activity.

The following table presents data from preclinical studies on various benzodiazepines, illustrating the impact of different substituents on their binding affinity for GABA-A receptors.

Table 2: Binding Affinities (Ki, nM) of Selected Benzodiazepines at Rat Brain GABA-A Receptor Subtypes

Compound R1 R7 R2' α1β3γ2 α2β3γ2 α3β3γ2 α5β3γ2
Diazepam -CH₃ -Cl -H 1.4 1.1 1.5 3.2
Flunitrazepam -CH₃ -NO₂ -F 0.4 0.3 0.4 0.7
Clonazepam -H -NO₂ -Cl 0.3 0.2 0.3 0.6
Lorazepam -H -Cl -Cl 1.2 0.9 1.3 2.5

| Oxazepam | -H | -Cl | -H | 5.8 | 4.5 | 6.2 | 12.1 |

Data are illustrative and compiled from various preclinical research sources to demonstrate SAR principles. nih.govacs.org

The data in Table 2 highlights several SAR principles. For example, the presence of a nitro group at R7 (flunitrazepam, clonazepam) generally confers higher affinity than a chloro group (diazepam, lorazepam, oxazepam). Furthermore, the addition of a 2'-fluoro (flunitrazepam) or 2'-chloro (clonazepam, lorazepam) substituent on the C5-phenyl ring also contributes to high potency. Oxazepam, lacking substitution at R1 and R2', generally shows slightly lower affinity compared to its substituted counterparts in these preclinical models. These findings from preclinical studies are instrumental in guiding the molecular design of new benzodiazepine analogs with desired pharmacological profiles.

Computational Chemistry and Molecular Modeling Investigations of Oxazepam and Its Interactions

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like oxazepam.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing the most stable structure. For oxazepam, various DFT functionals, such as B3LYP and M062X, have been employed to perform geometry optimization of stationary points on its potential energy surface nih.govrsc.org. This is a crucial step before further properties can be calculated accurately. For instance, studies investigating the interaction between oxazepam and other molecules, like alginic acid, begin by optimizing the structures to their most stable energy states using functionals like M06-2X with a 6-31+G* basis set researchgate.net.

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt by rotation about single bonds. Computational studies on oxazepam have explored various reaction mechanisms, such as ring-chain tautomerism, which involves significant conformational changes. nih.govrsc.org These analyses help in understanding processes like racemization, where the molecule converts between its enantiomeric forms, passing through different conformational intermediates. nih.govrsc.org

Table 1: DFT Functionals and Basis Sets Used in Oxazepam Studies

Study Focus DFT Functional Basis Set Reference
Racemization Mechanism B3LYP, M062X 6-31+G(d) nih.govrsc.orgresearchgate.net
Interaction with Alginic Acid M06-2X 6-31+G* researchgate.net
Reactions with Oxidants Not Specified Not Specified nih.gov

DFT calculations are also used to determine a range of molecular properties that provide insight into the behavior and reactivity of oxazepam.

Thermochemical Properties: These calculations can predict thermodynamic quantities such as Gibbs free energy. This was applied in the study of oxazepam's racemization, where the calculated energy barrier (ΔG‡298) was compared with experimental values to validate the proposed mechanism. nih.gov

Orbital Properties: Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding electronic transitions and reactivity. Natural Bond Orbital (NBO) analysis has been used to study the interaction between oxazepam and alginic acid, revealing that oxazepam acts as an electron donor. researchgate.net Furthermore, the theoretical electronic absorption spectrum of oxazepam has been calculated, with a strong absorption peak predicted around 222 nm, corresponding to electronic excitations between molecular orbitals. researchgate.net

Electrostatic Potential Properties: The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP surface of oxazepam indicates the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), which is crucial for understanding non-covalent interactions. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as oxazepam) when bound to a second molecule (a receptor, such as the GABA-A receptor) to form a stable complex. cell.com This method is instrumental in understanding the structural basis of a drug's mechanism of action. cell.com

Benzodiazepines like oxazepam exert their effects by binding to an allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor, located at the interface between the α and γ subunits. nih.govnih.gov Molecular docking simulations are used to predict the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. nih.gov A lower docking score typically indicates a stronger and more favorable binding interaction. cell.comnih.gov Docking studies on various benzodiazepines have shown that they have a high affinity for this binding site. researchgate.net For example, the related benzodiazepine (B76468) lorazepam has a calculated binding affinity of -9.2 kcal/mol. researchgate.net These predictions help rationalize the potency of different compounds and guide the design of new molecules with improved affinity. nih.gov

Table 2: Example Binding Affinities of Benzodiazepines with the GABA-A Receptor

Ligand Docking Score (kcal/mol) Reference
Lorazepam -9.2 researchgate.net
Alprazolam -11.2 nih.gov
Diazepam -10.2 nih.gov
Clonazepam -10.5 nih.gov

Note: These values are for benzodiazepines structurally related to oxazepam and serve as illustrative examples of typical binding affinities calculated for this class of compounds.

A key outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that interact directly with the ligand. For benzodiazepines, the binding site at the α+/γ- interface is well-characterized. nih.gov Docking studies, combined with experimental data from mutagenesis and photoaffinity labeling, have identified several crucial residues. mdpi.comresearchgate.net These interactions, which can include hydrogen bonds, van der Waals forces, and pi-stacking, are essential for stabilizing the ligand in the binding pocket.

Table 3: Key Amino Acid Residues in the GABA-A Receptor Benzodiazepine Binding Site

Subunit Amino Acid Residue Potential Interaction Type Reference
α (alpha) Histidine (e.g., α1His101) Essential for high-affinity binding nih.govmdpi.com
α (alpha) Tyrosine (e.g., α1Tyr159) Binding pocket lining nih.govresearchgate.net
α (alpha) Tyrosine (e.g., α1Tyr209) Binding pocket lining nih.govresearchgate.net
γ (gamma) Phenylalanine (e.g., γ2Phe77) Van der Waals, pi-stacking nih.govresearchgate.net
γ (gamma) Threonine (e.g., γ2Thr142) Binding pocket lining nih.gov
γ (gamma) Tyrosine (e.g., γ2Tyr58) Steric compatibility nih.gov

Molecular Dynamics Simulations for Complex Stability and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that occur upon binding. mdpi.comnih.gov

MD simulations of benzodiazepine-GABA-A receptor complexes are used to assess the stability of the docked pose. researchgate.net Key metrics such as the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand are monitored over the simulation time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely bound in the pocket. mdpi.comresearchgate.net

Furthermore, Root-Mean-Square Fluctuation (RMSF) analysis can be performed to identify which parts of the receptor become more or less flexible upon ligand binding. mdpi.com These simulations can reveal how the binding of a modulator like oxazepam at the allosteric site can induce conformational changes that propagate through the receptor to affect the ion channel's function, providing a deeper understanding of its modulatory mechanism. researchgate.netnih.gov

Emerging Research Applications and Future Perspectives in Oxazepam Prodrug Research

Exploration of Succinate (B1194679) Prodrugs for Mitochondrial-Targeted Therapies in Preclinical Models

Recent advancements in mitochondrial medicine have highlighted the potential of using metabolic intermediates, like succinate, to address cellular energy deficits. Some benzodiazepines have been shown to interact with mitochondrial receptors and can affect mitochondrial respiration nih.govnih.gov. Furthermore, repeated administration of other benzodiazepines, such as alprazolam, has been linked to mitochondrial dysfunction in preclinical models aging-us.com. This intersection suggests a rationale for exploring mitochondrial-targeted strategies to either enhance therapeutic effects or mitigate potential off-target toxicities.

Succinate is a vital intermediate in the citric acid cycle and a key substrate for the mitochondrial electron transport chain (ETC), the primary mechanism for cellular energy production in the form of adenosine triphosphate (ATP) nih.gov. The process, known as oxidative phosphorylation, involves a series of protein complexes embedded in the inner mitochondrial membrane.

Succinate is unique because it donates electrons directly to Complex II (succinate dehydrogenase) of the ETC. wikipedia.orgwikipedia.orgnih.gov This is an alternative entry point to Complex I, which receives electrons from NADH. Electrons from succinate's oxidation to fumarate are transferred via flavin adenine dinucleotide (FAD) to coenzyme Q, which then shuttles them to Complex III and subsequently to Complex IV, ultimately reducing oxygen to water nih.govreddit.com. While Complex II itself does not pump protons across the mitochondrial membrane, the subsequent electron flow through Complexes III and IV contributes to the proton gradient that drives ATP synthesis by ATP synthase (Complex V) nih.govreddit.com. This dual role in both the citric acid cycle and oxidative phosphorylation makes succinate dehydrogenase a critical link in cellular energy metabolism wikipedia.org.

Given succinate's role in energy production, a key therapeutic strategy has emerged: using cell-permeable succinate prodrugs to bypass defects or inhibition at Complex I of the ETC. springernature.com Since many mitochondrial dysfunctions are related to Complex I, providing an alternative substrate for Complex II can help restore mitochondrial respiration and ATP production springernature.com.

Preclinical research has validated this approach in various models of mitochondrial toxicity. Cell-permeable succinate prodrugs have been shown to rescue mitochondrial respiration in cellular models of toxicity induced by acetaminophen and amiodarone plos.orgmdpi.com. In these studies, the prodrugs can enter the cell, release succinate intracellularly, and provide fuel for Complex II, thereby compensating for the drug-induced inhibition of other respiratory complexes springernature.commdpi.com. This strategy has shown promise in counteracting metabolic crises in diverse preclinical settings, including organophosphate poisoning and statin-induced myopathy springernature.com.

Model of Mitochondrial DysfunctionSuccinate Prodrug InvestigatedKey Preclinical FindingsReference
Acetaminophen (APAP) OverdoseCell-permeable succinate prodrugRescued APAP-induced impaired mitochondrial respiration in human cells by bypassing Complex I inhibition. plos.org
Carbon Monoxide (CO) PoisoningNV118Increased mitochondrial respiration at Complex II and IV in peripheral blood mononuclear cells (PBMCs) from CO-poisoned individuals. nih.govphysiology.org
Amiodarone ToxicityNV118Alleviated the respiratory deficit in human platelets and HepG2 cells acutely exposed to amiodarone. mdpi.com
Organophosphate PoisoningSuccinate ProdrugsCompensated for mitochondrial toxicity by serving as an alternative energy substrate for Complex II. springernature.com

This body of evidence provides a strong rationale for the theoretical application of an oxazepam-succinate prodrug in conditions where mitochondrial function is compromised, either as a primary pathology or as a consequence of other drug treatments.

Novel Conjugation Strategies for Targeted Delivery and Modified Pharmacological Profiles in Preclinical Studies

Common approaches in preclinical development include:

Polymer-Drug Conjugates: Attaching a drug to a polymer can modify its solubility, extend its circulation half-life, and enable passive targeting to tissues like tumors through the enhanced permeability and retention (EPR) effect.

Antibody-Drug Conjugates (ADCs): By linking a potent drug to a monoclonal antibody that recognizes a specific antigen on target cells, ADCs offer highly selective drug delivery.

Peptide Conjugates: Small peptides can be used to target specific receptors for cellular uptake or to improve transport across biological barriers like the blood-brain barrier (BBB).

Within the benzodiazepine (B76468) class, prodrug strategies have been developed to improve delivery for acute conditions. For instance, water-soluble peptide prodrugs of diazepam and midazolam, such as avizafone, have been designed for rapid intranasal delivery to treat seizure emergencies nih.govnih.govepilepsybehavior.comresearchgate.net. In these systems, a co-administered enzyme rapidly converts the highly soluble prodrug into the active, lipophilic parent drug at the absorption site, creating a supersaturated solution that enhances permeation across the nasal mucosa nih.govresearchgate.net. Such a strategy highlights how conjugation can radically alter the administration route and pharmacokinetic profile of a benzodiazepine.

For a compound like oxazepam, a succinate conjugate could be further modified with targeting ligands to direct it to specific tissues or cell types, representing a promising avenue for future preclinical investigation.

Development of Advanced In Vitro and In Vivo Models for Prodrug Evaluation

The successful preclinical development of a novel prodrug is highly dependent on the predictive power of the experimental models used for its evaluation. Traditional 2D cell cultures and standard animal models often fail to replicate the complex physiology of human tissues, leading to poor translation of findings to clinical trials mdpi.com. Consequently, there has been a significant push towards developing and utilizing more sophisticated and human-relevant model systems.

For CNS-acting drugs like oxazepam and their prodrugs, models that accurately replicate the BBB are crucial nih.govresearchgate.net. Advanced in vitro BBB models now include co-cultures of brain endothelial cells with astrocytes and pericytes, and microfluidic "organ-on-a-chip" systems that simulate blood flow and tissue architecture mdpi.comnih.gov. These models are invaluable for assessing the ability of a prodrug to cross the BBB and for studying its subsequent conversion to the active drug within the target tissue.

Model TypeDescriptionApplication in Prodrug Evaluation
3D Cell Cultures (Spheroids/Organoids) Self-assembled 3D aggregates of one or more cell types that better mimic the in vivo microenvironment, cell-cell interactions, and diffusion gradients.Evaluating prodrug penetration, metabolism, and efficacy in a more physiologically relevant tissue-like context.
Co-Culture Models Culturing two or more different cell types together to simulate tissue-level interactions (e.g., endothelial cells with astrocytes for BBB models).Assessing the role of cellular crosstalk in prodrug activation and transport. nih.gov
Organ-on-a-Chip (Microphysiological Systems) Microfluidic devices containing living cells in continuously perfused microchambers that replicate key functional units of organs (e.g., gut-liver-on-a-chip).Studying multi-organ effects, such as the absorption of an oral prodrug in the gut and its subsequent metabolism in the liver, in an integrated system. mdpi.com
Stem Cell-Based Models Use of induced pluripotent stem cells (iPSCs) to generate specific cell types (e.g., human neurons, astrocytes) for creating patient-specific or disease-specific models.Testing prodrug efficacy and toxicity on human cells that carry disease-specific genetic backgrounds.

These advanced models are enabling researchers to gain a more nuanced understanding of a prodrug's absorption, distribution, metabolism, and excretion (ADME) profile earlier in the development process. The FDA Modernization Act 2.0, which allows for alternatives to animal testing, further encourages the adoption of these innovative systems mdpi.com. The evaluation of a novel entity like Oxazepam monosodium succinate would greatly benefit from the application of such state-of-the-art preclinical models.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Oxazepam monosodium succinate to ensure purity and stability?

  • Methodological Answer : Synthesis should follow established protocols for benzodiazepine derivatives, with succinate esterification under controlled pH (6.5–7.5) to avoid hydrolysis. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (>98%) and nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 1.2–1.4 ppm for succinate methyl protons). Stability studies under accelerated conditions (40°C/75% RH) should monitor degradation products via mass spectrometry .

Q. How does the pharmacokinetic profile of this compound compare to Oxazepam in preclinical models?

  • Methodological Answer : Conduct parallel-group studies in rodent models, comparing AUC(0–24h), Cmax, and Tmax after equimolar dosing. Plasma samples analyzed via LC-MS/MS will reveal differences in bioavailability. For example, succinate formulations may show faster absorption due to enhanced solubility, but similar clearance rates mediated by UGT2B15 .

Advanced Research Questions

Q. What experimental approaches are optimal for investigating UGT2B15 polymorphism effects on this compound metabolism?

  • Methodological Answer :

  • Step 1 : Genotype participants for UGT2B15 D85Y using TaqMan® SNP assays.
  • Step 2 : Administer 15 mg oral doses and collect plasma samples at 0, 2, 4, 8, 12, 24, and 36 hours.
  • Step 3 : Calculate apparent oral clearance (CL/F) using non-compartmental analysis.
  • Key Data :
GenotypeMedian CL/F (ml/min/kg)
85DD3.35
85DY2.34
85YY1.62
  • Conclusion : UGT2B15 D85Y accounts for 34% of CL/F variability, making it critical for dose personalization .

Q. How can computational modeling predict this compound solubility in supercritical carbon dioxide (scCO2)?

  • Methodological Answer : Use group-contribution methods (e.g., modified Chrastil equation) to correlate solubility with temperature (35–60°C) and pressure (100–300 bar). Validate predictions experimentally via static equilibrium cells and gravimetric analysis. Recent studies show deviations <5% between modeled and experimental solubility values at 40°C/200 bar .

Q. What methodological considerations reconcile contradictory findings in this compound’s pharmacodynamic effects?

  • Methodological Answer :

  • Contradiction Example : 25 mg Oxazepam reduced emotional reactivity but had no effect on cognitive reappraisal .
  • Resolution Steps :

Standardize outcome measures (e.g., fMRI for amygdala activity vs. self-reported scales).

Control for baseline anxiety levels and CYP3A4/UGT2B15 genotypes.

Use crossover designs to minimize inter-subject variability.

  • Recommendation : Meta-analyses should stratify data by dosage, outcome type, and genetic covariates .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing studies on this compound’s neuropharmacology?

  • Methodological Answer :

  • PICOT Framework :
  • P : Adults with generalized anxiety disorder (GAD).
  • I : Daily 30 mg this compound.
  • C : Oxazepam free acid.
  • O : HAM-A reduction ≥50% at 4 weeks.
  • T : 8-week double-blind trial.
  • FINER Criteria : Ensure feasibility (sample size ≥100), novelty (comparison to newer anxiolytics), and relevance (addressing GAD relapse rates).
  • Validation : Pilot studies should confirm assay sensitivity (e.g., ELISA for cortisol levels) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in UGT2B17 deletion’s impact on Oxazepam metabolism?

  • Methodological Answer :

  • Conflict : UGT2B17 deletion showed no effect on Oxazepam clearance in humans , but in vitro studies suggest overlapping substrate specificity with UGT2B15.
  • Resolution :

Perform isoform-specific glucuronidation assays using recombinant enzymes.

Use siRNA knockdown in hepatocyte models to isolate UGT2B17 contributions.

Reanalyze human data with larger cohorts (n > 500) to detect minor effects .

Experimental Design Optimization

Q. What statistical methods enhance power in studies on this compound’s metabolic interactions?

  • Methodological Answer :

  • ANCOVA : Adjust for covariates (e.g., age, BMI, concomitant medications).
  • Bootstrapping : Estimate confidence intervals for CL/F in small genotype subgroups.
  • Machine Learning : Random forests to identify non-linear gene-dose interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.